

# Application of Heptylamine in Corrosion Inhibition Studies

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## Compound of Interest

Compound Name: Heptylamine

Cat. No.: B089852

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## Introduction

**Heptylamine**, a primary aliphatic amine with the chemical formula  $\text{CH}_3(\text{CH}_2)_6\text{NH}_2$ , has garnered attention as a potential corrosion inhibitor for various metals and alloys, particularly steel, in acidic environments.[1] Organic compounds containing heteroatoms like nitrogen are known to be effective corrosion inhibitors, as these atoms act as active centers for the adsorption process onto the metal surface.[2] The lone pair of electrons on the nitrogen atom in **heptylamine** facilitates its adsorption, forming a protective barrier that isolates the metal from the corrosive medium. This document provides a detailed overview of the application of **heptylamine** in corrosion inhibition, including its mechanism of action, experimental protocols for evaluation, and a summary of relevant data.

## Mechanism of Corrosion Inhibition

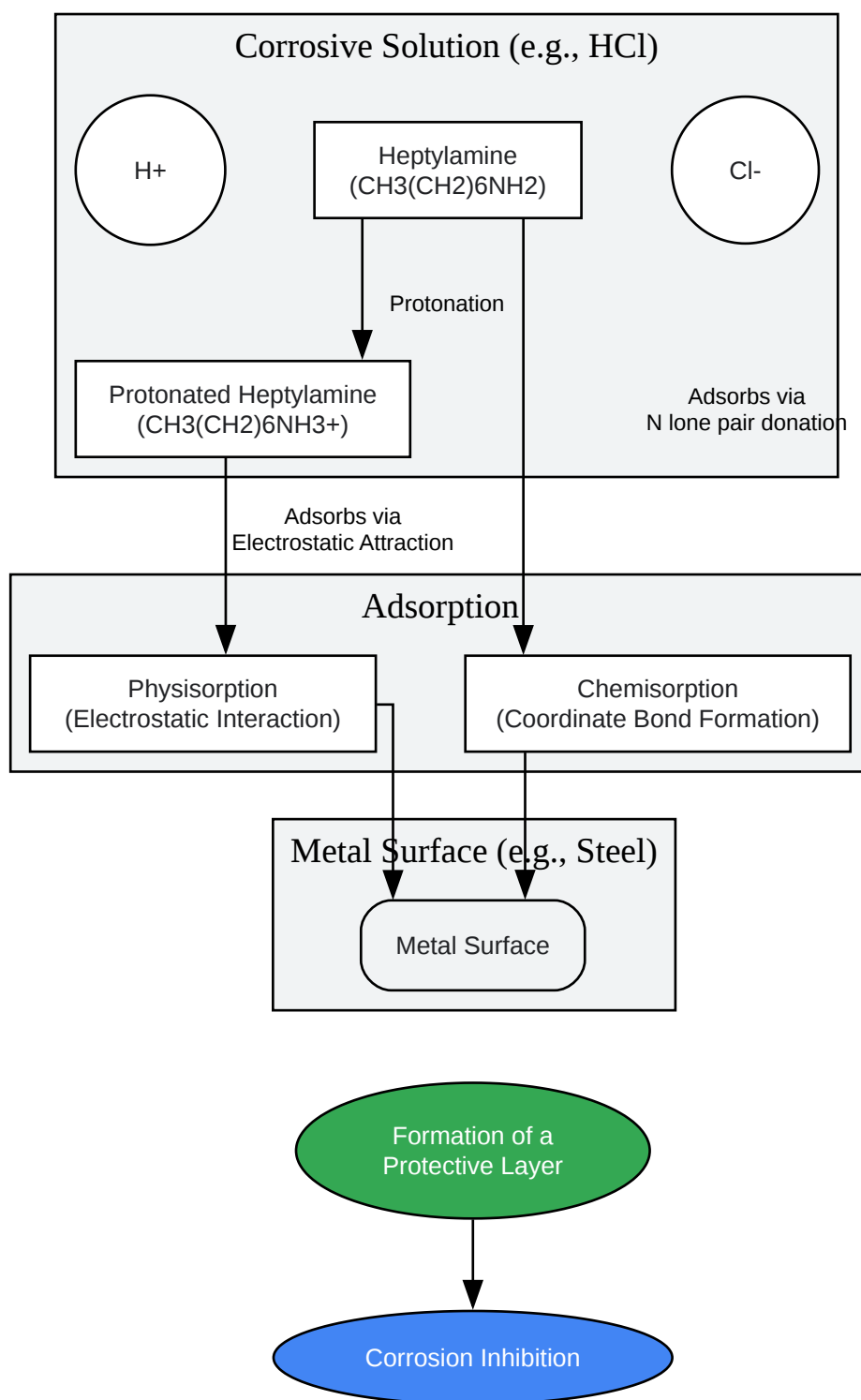
The primary mechanism by which **heptylamine** inhibits corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption.

- **Physisorption:** This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the amine group of **heptylamine** can be protonated ( $\text{R-NH}_3^+$ ), leading to electrostatic attraction.

- Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the amine group and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. This type of adsorption leads to a more stable and effective protective layer.  
[3]

The adsorption of **heptylamine** on the metal surface creates a barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4] The effectiveness of this protective layer depends on factors such as the concentration of **heptylamine**, the temperature, and the nature of the corrosive environment.

A diagram illustrating the proposed adsorption mechanism of **heptylamine** on a metal surface is provided below.



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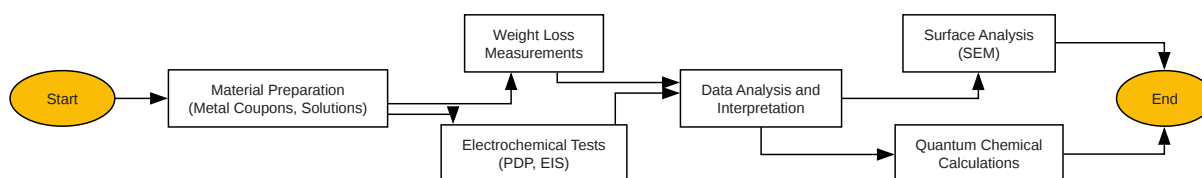
Adsorption mechanism of **heptylamine** on a metal surface.

## Experimental Protocols

The evaluation of a corrosion inhibitor's effectiveness involves a combination of gravimetric, electrochemical, and surface analysis techniques. Below are detailed protocols for key experiments used in the study of **heptylamine** as a corrosion inhibitor.

## Overall Experimental Workflow

The following diagram outlines the typical workflow for evaluating a corrosion inhibitor.



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Experimental workflow for corrosion inhibition studies.

## Weight Loss Method

The weight loss method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.<sup>[5]</sup>

Materials:

- Metal coupons (e.g., mild steel) of known dimensions
- Corrosive medium (e.g., 1 M HCl)
- **Heptylamine** (various concentrations)
- Analytical balance (precision of 0.1 mg)
- Polishing papers of different grades
- Acetone and distilled water for cleaning

- Thermostatic water bath

Protocol:

- Mechanically polish the metal coupons with successively finer grades of polishing paper.
- Degrease the coupons with acetone, rinse with distilled water, and dry them.
- Accurately weigh each coupon using an analytical balance and record the initial weight ( $W_{\text{initial}}$ ).
- Prepare the corrosive solutions with and without different concentrations of **heptylamine**.
- Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.<sup>[6]</sup>
- After the immersion period, retrieve the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.
- Weigh the cleaned coupons and record the final weight ( $W_{\text{final}}$ ).
- Calculate the weight loss ( $\Delta W = W_{\text{initial}} - W_{\text{final}}$ ).
- Calculate the corrosion rate (CR) using the formula:  $\text{CR (mm/year)} = (8.76 \times 10^4 \times \Delta W) / (A \times T \times \rho)$  where A is the surface area of the coupon ( $\text{cm}^2$ ), T is the immersion time (hours), and  $\rho$  is the density of the metal ( $\text{g/cm}^3$ ).
- Calculate the inhibition efficiency (IE%) using the formula:<sup>[7]</sup>  $\text{IE\%} = [(\text{CR}_{\text{blank}} - \text{CR}_{\text{inhibitor}}) / \text{CR}_{\text{blank}}] \times 100$  where  $\text{CR}_{\text{blank}}$  and  $\text{CR}_{\text{inhibitor}}$  are the corrosion rates in the absence and presence of the inhibitor, respectively.

## Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.<sup>[8][9]</sup> These are typically performed using a three-electrode setup consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).<sup>[8]</sup>

## a. Potentiodynamic Polarization (PDP)[10]

## Protocol:

- Prepare the electrochemical cell with the corrosive solution (with and without **heptylamine**).
- Immerse the three electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[11]
- Plot the resulting potential versus the logarithm of the current density to obtain the Tafel plots.
- Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential ( $E_{\text{corr}}$ ) and corrosion current density ( $i_{\text{corr}}$ ).[9]
- Calculate the inhibition efficiency (IE%) using the formula:  $IE\% = [(i_{\text{corr\_blank}} - i_{\text{corr\_inhibitor}}) / i_{\text{corr\_blank}}] \times 100$  where  $i_{\text{corr\_blank}}$  and  $i_{\text{corr\_inhibitor}}$  are the corrosion current densities in the absence and presence of the inhibitor, respectively.

## b. Electrochemical Impedance Spectroscopy (EIS)[12]

## Protocol:

- Set up the electrochemical cell as described for PDP and allow the OCP to stabilize.
- Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
- Record the impedance response of the system.
- Represent the data as Nyquist and Bode plots.[13]
- Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance ( $R_s$ ) and the charge transfer

resistance ( $R_{ct}$ ).<sup>[14]</sup>

- Calculate the inhibition efficiency (IE%) using the formula:  $IE\% = [(R_{ct\_inhibitor} - R_{ct\_blank}) / R_{ct\_inhibitor}] \times 100$  where  $R_{ct\_blank}$  and  $R_{ct\_inhibitor}$  are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

## Surface Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.<sup>[4]</sup>

Protocol:

- Prepare metal coupons and immerse them in the corrosive solution with and without the inhibitor for a specified period.
- After immersion, carefully remove the coupons, rinse them with distilled water, and dry them.
- Mount the coupons on stubs and coat them with a conductive material (e.g., gold) if necessary.
- Examine the surface of the coupons using an SEM at various magnifications.
- Compare the surface morphology of the coupon exposed to the blank solution with that exposed to the inhibitor-containing solution to observe the formation of a protective film and the reduction in corrosion damage.

## Quantum Chemical Calculations

Quantum chemical calculations are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.<sup>[2]</sup> These calculations provide insights into the electronic properties of the inhibitor molecule, such as the energy of the highest occupied molecular orbital ( $E_{HOMO}$ ), the energy of the lowest unoccupied molecular orbital ( $E_{LUMO}$ ), and the dipole moment.<sup>[15]</sup>

Protocol:

- Model the molecular structure of **heptylamine** using computational chemistry software.

- Optimize the geometry of the molecule using a suitable theoretical method (e.g., Density Functional Theory - DFT).[16]
- Calculate the quantum chemical parameters ( $E_{\text{HOMO}}$ ,  $E_{\text{LUMO}}$ , energy gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ), dipole moment, etc.).[17]
- Correlate these parameters with the experimentally determined inhibition efficiency. For example, a higher  $E_{\text{HOMO}}$  value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition. A lower energy gap ( $\Delta E$ ) suggests higher reactivity and potentially better inhibition efficiency.

## Data Presentation

The following tables summarize hypothetical quantitative data for the corrosion inhibition of mild steel in 1 M HCl by **heptylamine** at 303 K.

Table 1: Weight Loss Data

Inhibitor Concentration (M)	Corrosion Rate (mm/year)	Inhibition Efficiency (%)
Blank	12.5	-
$1 \times 10^{-5}$	5.8	53.6
$5 \times 10^{-5}$	3.2	74.4
$1 \times 10^{-4}$	1.9	84.8
$5 \times 10^{-4}$	0.8	93.6

Table 2: Potentiodynamic Polarization Data



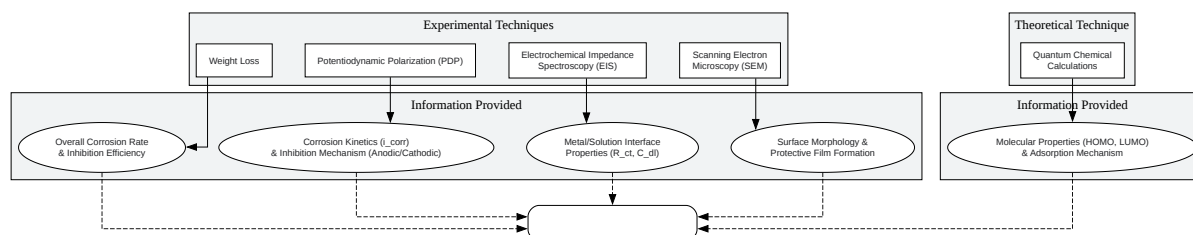
Inhibitor Concentration (M)	E_corr (mV vs. Ag/AgCl)	i_corr ( $\mu\text{A}/\text{cm}^2$ )	Inhibition Efficiency (%)
Blank	-480	1150	-
$1 \times 10^{-5}$	-472	520	54.8
$5 \times 10^{-5}$	-465	280	75.7
$1 \times 10^{-4}$	-458	165	85.7
$5 \times 10^{-4}$	-450	75	93.5

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (M)	R <sub>ct</sub> ( $\Omega \cdot \text{cm}^2$ )	C <sub>dl</sub> ( $\mu\text{F}/\text{cm}^2$ )	Inhibition Efficiency (%)
Blank	50	120	-
$1 \times 10^{-5}$	115	85	56.5
$5 \times 10^{-5}$	220	60	77.3
$1 \times 10^{-4}$	380	45	86.8
$5 \times 10^{-4}$	750	30	93.3

## Logical Relationships of Experimental Techniques

The different experimental techniques provide complementary information to build a comprehensive understanding of the corrosion inhibition process.



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Relationship between experimental and theoretical techniques.

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